4-Oxo-4-{[4-(propionylamino)phenyl]amino}-2-butenoic acid
Description
Chemical Structure and Properties 4-Oxo-4-{[4-(propionylamino)phenyl]amino}-2-butenoic acid (IUPAC name: 4-oxo-4-[[4-[(1-oxopropyl)amino]phenyl]amino]-2-butenoic acid) is a substituted butenoic acid derivative featuring a propionylamino group (-NHCOCH2CH3) attached to the para position of an aniline ring. Its molecular formula is C13H14N2O4, with a molecular weight of 262.27 g/mol .
Properties
IUPAC Name |
4-oxo-4-[4-(propanoylamino)anilino]but-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-2-11(16)14-9-3-5-10(6-4-9)15-12(17)7-8-13(18)19/h3-8H,2H2,1H3,(H,14,16)(H,15,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVCXVONGMHDMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparative Analysis of Methods
Critical Factors:
- Solvent choice : Polar solvents (ethyl acetate) improve solubility of intermediates.
- Temperature control : Prevents side reactions (e.g., polymerization).
- Diluent oil : Ensces product stability and handling.
Industrial Applicability
The patent method (WO2006049676A1) is preferred for large-scale synthesis due to:
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-{[4-(propionylamino)phenyl]amino}-2-butenoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The phenylamino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
4-Oxo-4-{[4-(propionylamino)phenyl]amino}-2-butenoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Oxo-4-{[4-(propionylamino)phenyl]amino}-2-butenoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related compounds and their distinguishing characteristics:
Physicochemical and Functional Comparisons
Backbone Variations
- α,β-Unsaturated Ketone vs. In contrast, saturated analogs like 4-oxo-4-pyrrolidin-1-yl-butanoic acid () lack this conjugation, reducing reactivity .
Substituent Effects
- Propionylamino vs.
- Triethoxysilylpropyl Functionalization: The triethoxysilyl group in 4-oxo-4-[(3-(triethoxysilyl)propyl)amino]-2-butenoic acid () enables silane-based crosslinking, making it suitable for material science applications, unlike the target compound .
Biological Activity
4-Oxo-4-{[4-(propionylamino)phenyl]amino}-2-butenoic acid, with the CAS number 940461-45-0, is a synthetic organic compound characterized by a butenoic acid backbone linked to a propionylamino phenyl group. This compound has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C13H14N2O4 |
| Molecular Weight | 262.261 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 598 ± 50 °C |
| LogP | 0.31 |
The compound exhibits a unique structure that facilitates various chemical reactions, including oxidation and substitution, which are crucial for its biological activity.
Antimicrobial and Anticancer Properties
Research indicates that this compound has promising antimicrobial and anticancer properties. The compound's mechanism of action is believed to involve interaction with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Case Studies and Research Findings
-
Anticancer Activity : A study examining various derivatives of similar compounds demonstrated that certain analogs exhibited significant cytotoxicity against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines. The IC50 values for the most potent compounds were reported as follows:
- Compound A : IC50 = 22.09 µg/mL against A-549
- Compound B : IC50 = 6.40 µg/mL against MCF-7
- Antimicrobial Activity : Additional studies have explored the antimicrobial properties of this compound, where it showed effectiveness against various bacterial strains. The exact mechanisms are still under investigation but are thought to involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
The biological activity of this compound likely involves:
- Enzyme Inhibition : Binding to specific enzymes, thereby inhibiting their function.
- Receptor Modulation : Interacting with cellular receptors to alter signaling pathways associated with cell proliferation and apoptosis.
Comparison with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 4-Oxo-4-phenyl-2-butenoic acid | Phenyl group | Moderate anticancer activity |
| 4-Oxo-4-(phenoxybutanoic acid) | Phenoxy group | Antimicrobial properties |
The presence of the propionylamino group in our compound may enhance its solubility and bioavailability compared to its analogs, potentially leading to improved therapeutic outcomes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-oxo-4-{[4-(propionylamino)phenyl]amino}-2-butenoic acid, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via condensation reactions between substituted anilines and activated carbonyl intermediates. For example, reacting (E)-4-aryl-4-oxo-2-butenoic acid derivatives with 4-(propionylamino)aniline under reflux in polar aprotic solvents (e.g., DMF or DMSO) yields the target compound. Catalysts like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) enhance coupling efficiency .
- Optimization : Yields vary with substituent steric effects and solvent polarity. For instance, bulkier aryl groups reduce yields due to steric hindrance, while higher temperatures (>80°C) improve reaction rates but may degrade sensitive functional groups .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Key Techniques :
- 1H/13C NMR : The α,β-unsaturated carbonyl system (C=O and conjugated C=C) produces distinct downfield shifts (δ ~7.5–8.5 ppm for vinyl protons; δ ~165–175 ppm for carbonyl carbons). The propionylamino group’s NH proton appears as a broad singlet (~δ 10 ppm) .
- HRMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm. Isotopic patterns help validate halogen-free structures .
- Purity Validation : HPLC with UV detection (λ = 254 nm) ensures >99.5% purity, critical for biological assays .
Q. How does the compound’s α,β-unsaturated carbonyl moiety influence its reactivity in downstream modifications?
- Functional Group Reactivity : The conjugated C=C and carbonyl groups enable Michael additions, nucleophilic attacks, or Diels-Alder reactions. For example, thiols or amines can undergo regioselective additions to the β-carbon, enabling diversification into derivatives with altered solubility or bioactivity .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Troubleshooting Framework :
Solubility/Bioavailability : Poor aqueous solubility (common with hydrophobic aryl groups) may limit in vivo efficacy. Use co-solvents (e.g., PEG-400) or nanoformulations to improve bioavailability .
Metabolic Stability : Phase I/II metabolism (e.g., hydrolysis of the amide bond) may reduce active concentrations. Isotope labeling (e.g., 14C) tracks metabolic pathways .
- Case Study : Derivatives with electron-withdrawing substituents on the aryl ring showed improved in vitro cytotoxicity but reduced in vivo activity due to rapid hepatic clearance .
Q. How do structural modifications at the propionylamino or phenylamino groups affect the compound’s pharmacological profile?
- SAR Insights :
- Propionylamino Substitution : Replacing the propionyl group with bulkier acyl chains (e.g., isovaleryl) enhances membrane permeability but may reduce target binding affinity .
- Phenylamino Modifications : Introducing electron-donating groups (e.g., -OCH3) at the para position stabilizes the compound against oxidative degradation, as shown in accelerated stability studies (40°C/75% RH) .
- Data Interpretation : Use molecular docking to correlate substituent effects with target binding (e.g., kinase inhibition) .
Q. What analytical challenges arise in quantifying trace impurities or stereoisomers, and how can they be mitigated?
- Challenges :
- Isomer Separation : The (Z)- and (E)-isomers of the α,β-unsaturated system co-elute in standard HPLC methods. Chiral columns (e.g., Chiralpak IA) or capillary electrophoresis resolve these .
- Impurity Profiling : Trace byproducts (e.g., hydrolyzed amides) require UPLC-MS/MS with MRM (multiple reaction monitoring) for detection below 0.1% .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
